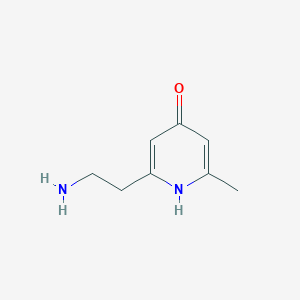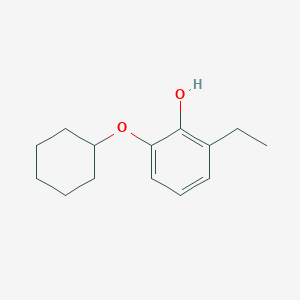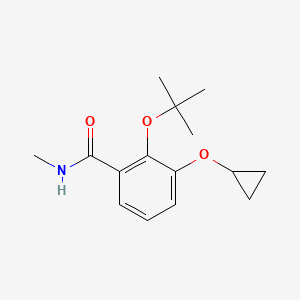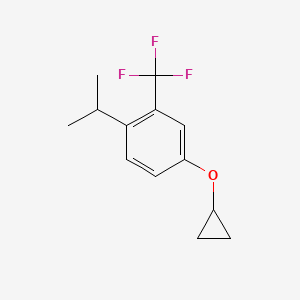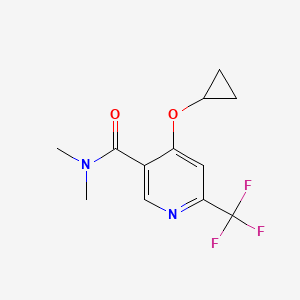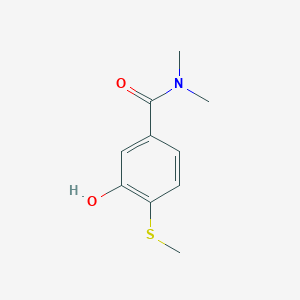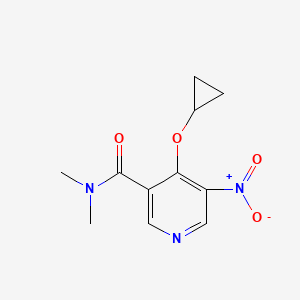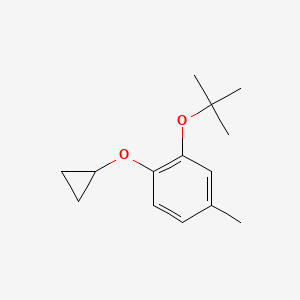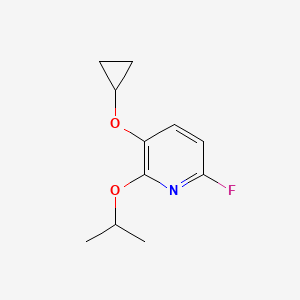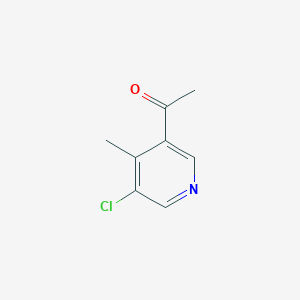
1-(5-Chloro-4-methylpyridin-3-YL)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Chloro-4-methylpyridin-3-YL)ethanone is an organic compound with the molecular formula C8H8ClNO It is a derivative of pyridine, a heterocyclic aromatic organic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloro-4-methylpyridin-3-YL)ethanone typically involves the chlorination of 4-methylpyridine followed by acylation. One common method is:
Chlorination: 4-methylpyridine is reacted with chlorine gas in the presence of a catalyst such as iron(III) chloride to produce 5-chloro-4-methylpyridine.
Acylation: The resulting 5-chloro-4-methylpyridine is then reacted with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and cost-effectiveness. Continuous flow reactors and advanced purification techniques are often employed to ensure the purity and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(5-Chloro-4-methylpyridin-3-YL)ethanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as ammonia (NH3) or sodium thiolate (NaSMe) can be used for substitution reactions.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
1-(5-Chloro-4-methylpyridin-3-YL)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-(5-Chloro-4-methylpyridin-3-YL)ethanone depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subject to ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(2-Chloro-5-methylpyridin-3-YL)ethanone
- 1-(2-Chloro-5-fluoropyridin-3-YL)ethanone
- 1-(6-Chloro-5-methylpyridin-3-YL)ethanone
Uniqueness
1-(5-Chloro-4-methylpyridin-3-YL)ethanone is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various synthetic and research applications.
Eigenschaften
Molekularformel |
C8H8ClNO |
|---|---|
Molekulargewicht |
169.61 g/mol |
IUPAC-Name |
1-(5-chloro-4-methylpyridin-3-yl)ethanone |
InChI |
InChI=1S/C8H8ClNO/c1-5-7(6(2)11)3-10-4-8(5)9/h3-4H,1-2H3 |
InChI-Schlüssel |
SETBIQZAKOTBES-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=NC=C1C(=O)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


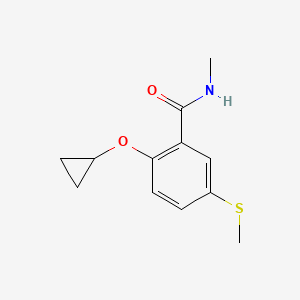
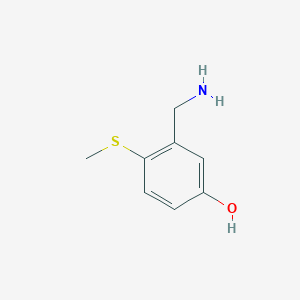
![2-[4-Chloro-6-(trifluoromethyl)pyridin-3-YL]ethanamine](/img/structure/B14836442.png)

